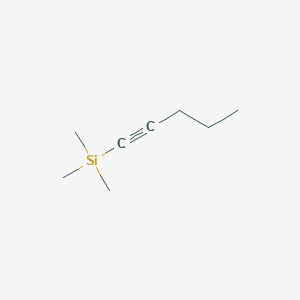

1-(Trimethylsilyl)-1-pentyne

Description

1-(Trimethylsilyl)-1-pentyne (CAS: N/A; synonyms: Trimethyl(pent-1-yn-1-yl)silane, 1-TMS-1-pentyne) is a terminal alkyne featuring a trimethylsilyl (TMS) group attached to the sp-hybridized carbon of a pentyne chain. This compound is widely employed in organic synthesis as a protected alkyne, leveraging the steric bulk and electron-withdrawing properties of the TMS group to modulate reactivity. It serves as a precursor in cross-coupling reactions, hydrosilylation, and polymer chemistry .

Propriétés

IUPAC Name |

trimethyl(pent-1-ynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABCDUQQPBAHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375383 | |

| Record name | 1-(Trimethylsilyl)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18270-17-2 | |

| Record name | Trimethyl-1-pentyn-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18270-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Base Selection and Reaction Conditions

-

Strong bases : Lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (THF) at -78°C to 0°C achieve near-quantitative deprotonation. For example, using 1.1 equivalents of LDA in THF at -78°C, followed by dropwise addition of TMCS, yields the product in >90% purity after distillation.

-

Milder bases with phase-transfer catalysts (PTCs) : Sodium acetate (NaOAc) combined with tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) enables silylation at ambient temperatures (20–30°C). This method, optimized for trimethylsilyl acetate synthesis, can be adapted for 1-pentyne by adjusting stoichiometry (1:1.05 alkyne:TMCS ratio) and extending reaction times to 4–6 hours.

Solvent Systems

-

Polar aprotic solvents : DMF and N,N-dimethylacetamide (DMAc) enhance solubility of ionic intermediates, facilitating faster reaction kinetics.

-

Ether solvents : THF and diethyl ether are preferred for low-temperature reactions with strong bases, minimizing side reactions such as alkyne oligomerization.

Phase-Transfer Catalyzed Silylation

Phase-transfer catalysis (PTC) offers a practical alternative to cryogenic conditions, particularly for large-scale synthesis. The method described in the patent for trimethylsilyl acetate can be modified for this compound:

Procedure

-

Reagent setup : Combine 1-pentyne (1.0 equiv), sodium acetate (0.7–0.8 equiv), and TBAB (0.001–0.005 equiv) in DMF at 25°C.

-

TMCS addition : Introduce TMCS (1.05 equiv) at a controlled rate (1–2 g/min) to prevent exothermic runaway.

-

Reaction monitoring : Stir the mixture for 4–6 hours until gas chromatography (GC) analysis indicates >95% conversion.

-

Workup : Filter to remove salts, distill the filtrate under reduced pressure, and collect the fraction boiling at 106–108°C.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TMCS rate of addition | 1–2 g/min | Minimizes dimerization |

| Reaction temperature | 25–40°C | Balances rate and selectivity |

| TBAB concentration | 0.001–0.002 equiv | Maximizes interfacial activity |

Distillation and Purification

Post-synthesis purification is critical due to the volatility of both the product and unreacted TMCS. Fractional distillation under inert atmosphere (argon or nitrogen) effectively isolates this compound:

Distillation Parameters

-

Purity assessment : GC-MS analysis typically shows >98% purity, with residual solvents (e.g., DMF) <0.5%.

Alternative Methods and Emerging Techniques

Grignard Reagent-Mediated Silylation

Reacting 1-pentynylmagnesium bromide with TMCS in diethyl ether provides moderate yields (75–80%) but requires strict anhydrous conditions. This method is less favored industrially due to the handling challenges of Grignard reagents.

Catalytic Deprotonation-Silylation

Preliminary studies suggest that catalytic amounts of Cu(I) or Pd(0) complexes can mediate the silylation of 1-pentyne at room temperature, though yields remain suboptimal (60–70%).

Scalability and Industrial Adaptation

The phase-transfer method is most amenable to kilogram-scale production, offering:

-

Cost efficiency : TBAB and DMF are inexpensive and recyclable.

-

Safety : Mild exotherms and aqueous workup reduce risks compared to cryogenic protocols.

Analytical Characterization

Critical spectroscopic data for this compound:

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Trimethylsilyl)-1-pentyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alkenes or alkanes.

Substitution: Halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

Organic Synthesis

1-(Trimethylsilyl)-1-pentyne is a versatile building block in organic synthesis, particularly for forming carbon-carbon bonds through various reactions such as:

- Cross-Coupling Reactions : It serves as a coupling partner in Suzuki and Sonogashira reactions, facilitating the formation of complex molecules.

- Alder-Ene Reactions : This compound has been successfully used in the synthesis of bioactive molecules like credneramide A and B through ruthenium-catalyzed Alder-ene reactions, demonstrating its utility in constructing complex diene structures .

Biological Applications

In biological research, this compound is employed for:

- Synthesis of Pharmaceuticals : Its derivatives are investigated for potential therapeutic applications, particularly in drug development.

- Bioconjugation : The trimethylsilyl group enhances the volatility and stability of compounds, making them suitable for analysis and further biological studies.

Material Science

The compound is also significant in material science applications:

- Polymer Production : It is used in synthesizing advanced materials and specialty chemicals that require specific reactivity profiles.

- Silicone Chemistry : The presence of silicon allows for unique interactions and properties in silicone-based materials.

Case Study 1: Synthesis of Credneramide A and B

In a study published in Organic Letters, researchers utilized this compound as a key intermediate in synthesizing credneramide A and B. The compound was involved in a ruthenium-catalyzed Alder-ene reaction with derivatives of 5-hexenoic acid, leading to the formation of the desired diene structures essential for these biologically active molecules .

Case Study 2: Cross-Coupling Reactions

Another investigation highlighted the effectiveness of this compound in cross-coupling reactions. The compound was employed as a coupling partner in a series of Suzuki reactions, demonstrating its ability to produce high yields of biaryl compounds under mild conditions .

Mécanisme D'action

The mechanism of action of 1-(Trimethylsilyl)-1-pentyne in chemical reactions involves the formation of reactive intermediates, such as acetylide anions, which can participate in nucleophilic substitution or addition reactions. The trimethylsilyl group acts as a protecting group, stabilizing the reactive intermediates and facilitating selective reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(Trimethylsilyl)-1-pentyne and analogous silicon-containing compounds:

Key Comparative Insights

Steric and Electronic Effects :

- The TMS group in this compound provides steric protection to the alkyne, reducing undesired side reactions (e.g., polymerization) while stabilizing carbanion intermediates . In contrast, bulkier substituents like tert-butyldimethylsilyl (TBS) in 3-(tert-butyldimethylsilyl)-1-(trimethylsilyl)-propyne further enhance regioselectivity in hydroboration reactions .

- Triethylsilyl (TES) groups, as in 1-triethylsilyl-1-pentene, offer reduced steric hindrance compared to TMS, favoring alkene isomer formation but limiting use in sterically demanding reactions .

Reactivity Trends :

- Alkynes (e.g., this compound) exhibit higher reactivity in cycloadditions and cross-couplings compared to alkenes (e.g., 1-triethylsilyl-1-pentene), which are more suited for hydrogenation or epoxidation .

- Chloro-substituted derivatives (e.g., 1-Chloro-5-triethylsilyl-4-pentyne) enable nucleophilic substitutions due to the electron-withdrawing Cl atom, a feature absent in pure silyl-alkynes .

Synthetic Utility :

- 1-(Trimethylsilyl)-1H-benzotriazole is a versatile silylating agent for alcohols and amines, whereas this compound is specialized for alkyne protection and polymer synthesis (e.g., PTMSP membranes for CO₂ separation) .

Physical Properties :

- Boiling points vary significantly: 1-triethylsilyl-1-pentene isomers distill at ~70°C (7 mmHg), while 1-(Trimethylsilyl)-1H-benzotriazole requires higher temperatures (125–126°C at 3 mmHg) due to aromatic stabilization .

Activité Biologique

1-(Trimethylsilyl)-1-pentyne, a compound characterized by its trimethylsilyl group and alkyne structure, has garnered interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 144.29 g/mol. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable intermediate in chemical reactions.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions, including click chemistry. This feature allows it to form covalent bonds with biomolecules, which can be utilized for drug delivery systems or as labeling agents in biological studies. The trimethylsilyl group may also influence the compound's interaction with biological systems by enhancing its solubility and reactivity.

Table 1: Summary of Biological Activities Related to Alkynes

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Alkynes | Antimicrobial | |

| Alkynes | Anti-inflammatory | |

| This compound | Potential enzyme interactions |

Case Study 1: Antimicrobial Properties

Research has indicated that certain alkynes exhibit significant antimicrobial activity against various pathogens. For example, derivatives similar to this compound have been tested against bacterial strains, demonstrating inhibition zones that suggest potential as therapeutic agents.

Case Study 2: Click Chemistry Applications

The application of this compound in click chemistry has been explored for bioconjugation purposes. Its ability to react with azides allows for the formation of stable links with biomolecules, enhancing drug delivery mechanisms and targeting specificity in cancer therapies.

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound are not extensively documented; however, compounds with similar structures typically exhibit favorable absorption characteristics due to their lipophilicity. Toxicological assessments are essential to determine safe dosage levels and potential side effects when used in therapeutic contexts.

Q & A

Q. Basic/Characterization

- Solid-state C NMR : Resolves silicon-bound carbons and confirms hydrosilylation adducts on surfaces (e.g., porous silicon) .

- FTIR : Detects characteristic C≡C stretching (~2100 cm) and Si-C vibrations (~1250 cm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies volatile byproducts when coupled with trimethylsilyl derivatization .

How should researchers safely handle this compound in laboratory settings?

Q. Basic/Safety & Handling

- Moisture control : Store under inert gas (argon/nitrogen) and use anhydrous solvents to prevent hydrolysis of the trimethylsilyl group .

- Ventilation : Use fume hoods to avoid inhalation of volatile silane byproducts .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

What role does this compound play in surface functionalization of silicon materials?

Advanced/Application

The compound is used to modify silicon surfaces via hydrosilylation, creating stable Si-C bonds for electronic or sensor applications. Key steps include:

- Surface activation : Etch silicon with HF to generate reactive Si-H sites .

- Reaction optimization : Use UV irradiation or thermal initiation (80–120°C) to drive the reaction, monitored by FTIR loss of Si-H peaks (~2080 cm) .

- Post-functionalization : Characterize surface coverage using XPS or AFM to assess uniformity .

How do transition metal catalysts influence the regioselectivity of hydrosilylation with this compound?

Q. Advanced/Mechanistic Study

- Rhodium catalysts : Promote α-addition due to preferential formation of vinylrhodium intermediates, favoring terminal silylation .

- Platinum variants : May induce β-addition or isomerization under protic conditions, requiring rigorous solvent drying .

- Kinetic control : Excess alkyne and low temperatures stabilize the α-adduct, while elevated temperatures favor thermodynamic β-products .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced/Methodological Analysis

- DFT calculations : Model transition states to predict activation barriers for hydrosilylation or cycloaddition pathways .

- Molecular dynamics : Simulate surface adsorption behavior on silicon or germanium substrates .

- Retrosynthesis tools : Platforms like Pistachio or Reaxys propose synthetic routes by cross-referencing analogous alkyne-silane reactions .

How should researchers address contradictions in reported reaction yields for this compound synthesis?

Q. Advanced/Data Contradiction Analysis

- Variable identification : Compare catalyst loading (e.g., 0.5–5 mol% Rh), silane purity, or reaction time across studies .

- Side-reaction profiling : Use GC-MS to detect oligomers or siloxane byproducts that reduce yield .

- Reproducibility protocols : Standardize solvent drying (e.g., molecular sieves vs. distillation) and inert gas purity (>99.99%) .

What strategies enhance the stability of this compound during long-term storage?

Q. Basic/Stability Optimization

- Additives : Include radical inhibitors (e.g., BHT) to prevent polymerization .

- Temperature control : Store at –20°C in amber vials to slow degradation .

- Moisture testing : Regularly analyze via Karl Fischer titration to ensure water content <50 ppm .

Can this compound act as a ligand in organometallic catalysis?

Q. Advanced/Application

- Coordination studies : The alkyne can bind to transition metals (e.g., Pd or Ru) via π-interactions, modifying catalytic activity in cross-coupling reactions .

- Ligand design : Introduce electron-withdrawing groups to the silyl moiety to tune metal center electrophilicity .

How does steric hindrance from the trimethylsilyl group affect reaction pathways?

Q. Advanced/Mechanistic Study

- Steric effects : The bulky Si(CH) group directs electrophilic attacks to the less hindered α-position, as seen in Diels-Alder reactions .

- Kinetic vs. thermodynamic control : Steric bulk favors kinetic products (e.g., α-adducts) under mild conditions, while prolonged reactions may shift selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.